molecular formula C16H18N2O7S2 B104143 Temocillin disodium salt CAS No. 61545-06-0

Temocillin disodium salt

Cat. No.: B104143
CAS No.: 61545-06-0
M. Wt: 414.5 g/mol
InChI Key: BVCKFLJARNKCSS-DWPRYXJFSA-N
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Mechanism of Action

Target of Action

Temocillin disodium salt, a 6-α-methoxy derivative of ticarcillin, is primarily targeted against Enterobacteriaceae . The primary targets of this compound are the Ambler classes A and C β-lactamases , which include extended spectrum β-lactamases, Klebsiella pneumoniae carbapenemase, and AmpC hyperproduced enzymes .

Mode of Action

The addition of the α-methoxy moiety on ticarcillin confers resistance to hydrolysis by the aforementioned β-lactamases . This modification allows temocillin to resist degradation by these enzymes, thereby enhancing its antibacterial activity. Temocillin is bactericidal, meaning it kills bacteria rather than merely inhibiting their growth .

Biochemical Pathways

Like other β-lactam antibiotics, temocillin likely exerts its bactericidal effects by inhibiting cell wall synthesis in susceptible bacteria .

Pharmacokinetics

After intravenous infusion, temocillin shows a prolonged elimination half-life of approximately 5 hours . The compound is highly protein-bound (approximately 80%), and this binding is concentration-dependent . Temocillin is mainly cleared through the kidneys, with high urinary recovery ranging from 72 to 82% after 24 hours . The compound also penetrates well into bile and peritoneal fluid, but poorly into cerebrospinal fluid .

Result of Action

The primary result of temocillin’s action is the effective killing of susceptible bacteria, leading to the resolution of bacterial infections . The proportion of spontaneous resistant mutants in vitro to temocillin is low, as found in vivo . This suggests that temocillin is effective at reducing the development of bacterial resistance.

Action Environment

The efficacy and stability of temocillin can be influenced by various environmental factors. For instance, the compound’s activity can be affected by the size of the bacterial inoculum . Furthermore, the compound’s pharmacokinetic/pharmacodynamic profile can impact its therapeutic use in different clinical settings and populations . More research is needed to fully understand how environmental factors influence temocillin’s action.

Biochemical Analysis

Biochemical Properties

Temocillin disodium salt is known to interact with various enzymes and proteins. The addition of the α-methoxy moiety on ticarcillin confers resistance to hydrolysis by Ambler classes A and C β-lactamases (extended spectrum β-lactamases, Klebsiella pneumoniae carbapenemase, and AmpC hyperproduced enzymes) . This interaction with β-lactamases is crucial for its function as it allows this compound to resist degradation and exert its antibacterial effects.

Cellular Effects

This compound has significant effects on various types of cells, particularly Gram-negative bacteria . It is normally active against several species including Moraxella catarrhalis, Brucella abortus, Burkholderia cepacia, Citrobacter species, Escherichia coli, Haemophilus influenzae, Klebsiella pneumoniae, Pasteurella multocida, Proteus mirabilis, Salmonella typhimurium, and Yersinia enterocolitica . It influences cell function by inhibiting the synthesis of the bacterial cell wall, leading to cell death .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis. Bacteria eventually lyse due to ongoing activity of cell wall autolytic enzymes while cell wall assembly is arrested .

Temporal Effects in Laboratory Settings

This compound shows a prolonged elimination half-life of approximately 5 hours . It is chemically stable, allowing administration by continuous infusion . Its stability over time makes it a valuable antibiotic in the treatment of infections caused by resistant bacteria .

Dosage Effects in Animal Models

While specific studies on dosage effects of this compound in animal models are limited, it is known that the common dose for humans is 2 g intravenously every 12 hours . Higher doses are used in critically ill patients

Metabolic Pathways

This compound is mainly cleared through the renal pathway, with high urinary recovery ranging from 72 to 82% after 24 hours

Transport and Distribution

After intravenous infusion, this compound is distributed throughout the body. It has been found to penetrate well into bile and peritoneal fluid, but poorly into cerebrospinal fluid . The clearance of this compound is mainly renal .

Subcellular Localization

As an antibiotic, this compound does not have a specific subcellular localization within human cells. Within bacterial cells, it targets the cell wall, where it binds to penicillin-binding proteins and inhibits cell wall synthesis .

Chemical Reactions Analysis

Temocillin undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Temocillin has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Temocillin is unique among β-lactam antibiotics due to its resistance to β-lactamases. Similar compounds include:

Temocillin’s unique resistance to β-lactamases makes it particularly valuable in treating infections caused by multiple drug-resistant, Gram-negative bacteria .

Properties

IUPAC Name

(2S,5R,6S)-6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-6-methoxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O7S2/c1-15(2)9(12(22)23)18-13(24)16(25-3,14(18)27-15)17-10(19)8(11(20)21)7-4-5-26-6-7/h4-6,8-9,14H,1-3H3,(H,17,19)(H,20,21)(H,22,23)/t8?,9-,14+,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCKFLJARNKCSS-DWPRYXJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)(NC(=O)C(C3=CSC=C3)C(=O)O)OC)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@](C2=O)(NC(=O)C(C3=CSC=C3)C(=O)O)OC)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201009398
Record name Negaban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201009398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66148-78-5
Record name Temocillin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66148-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Temocillin [USAN:INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Temocillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12343
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Negaban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201009398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Temocillin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.148
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Record name TEMOCILLIN
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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